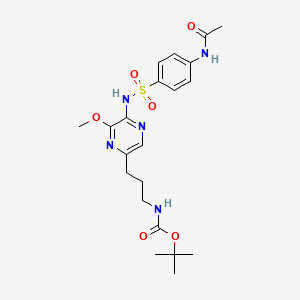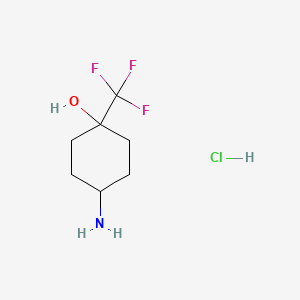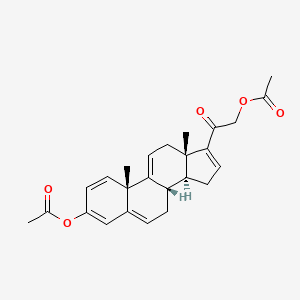
(3-(5-(4-Acetamidophenylsulfonamido)-6-methoxypyrazin-2-yl)propyl)carbamate tert-Butyl Ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(3-(5-(4-Acetamidophenylsulfonamido)-6-methoxypyrazin-2-yl)propyl)carbamate tert-Butyl Ester is a useful research compound. Its molecular formula is C21H29N5O6S and its molecular weight is 479.552. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
Regioselective Deprotection and Acylation : Research on penta-N-protected polyamides, such as derivatives of thermopentamine, demonstrates the utility of tert-butyl esters in the selective deprotection and acylation of amino-protecting groups. This methodology allows for the controlled synthesis of compounds with multiple amino-protecting groups, highlighting the importance of tert-butyl esters in complex synthetic strategies (J. Pak & M. Hesse, 1998).
Asymmetric Mannich Reaction : The synthesis of tert-butyl esters via asymmetric reactions, such as the Mannich reaction, showcases their role in producing chiral compounds. This method emphasizes the versatility of tert-butyl esters in enabling selective synthesis for compounds with specific stereochemical configurations (J. Yang, S. Pan, & B. List, 2009).
Industrial Application
- Improved Synthetic Methods : Studies on pyridazine derivatives reveal improved synthetic methods for producing 3-sulfanilyl-6-alkoxypyridazine, demonstrating the industrial applicability of tert-butyl ester derivatives in yielding high-quality compounds for further research or commercial use (T. Horie & T. Ueda, 1962).
Antiproliferative Activities
- Anticancer Potential : The synthesis of derivatives linked to N-t-Boc-hexylenediamine and their evaluation for antiproliferative activities against cancer cells underscores the therapeutic potential of tert-butyl ester compounds. This area of research indicates the promise of these compounds in the development of new cancer therapies (F. Kohen et al., 2007).
Crystallographic Studies
- Structural Analysis : The preparation and crystallographic analysis of (9-ethyl-9H-carbazol-3-yl)-carbamic acid tert-butyl ester highlight the importance of tert-butyl esters in structural biology and materials science. Through X-ray diffraction, the non-planar conformation and interactions within the crystal structure of such compounds can be elucidated, contributing to our understanding of molecular design and function (R. Kant, Vishal Singh, & A. Agarwal, 2015).
Properties
IUPAC Name |
tert-butyl N-[3-[5-[(4-acetamidophenyl)sulfonylamino]-6-methoxypyrazin-2-yl]propyl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N5O6S/c1-14(27)24-15-8-10-17(11-9-15)33(29,30)26-18-19(31-5)25-16(13-23-18)7-6-12-22-20(28)32-21(2,3)4/h8-11,13H,6-7,12H2,1-5H3,(H,22,28)(H,23,26)(H,24,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFYLQCWUMLCCSN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=NC=C(N=C2OC)CCCNC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N5O6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[2-[(1S,2S,6S,7S,9S,10S,11R)-9-hydroxy-7,11-dimethyl-14-oxo-5-oxapentacyclo[8.8.0.02,7.04,6.011,16]octadec-15-en-6-yl]-2-oxoethyl] acetate](/img/structure/B568900.png)









